Rupatadine-d6 (D-tartrate)

Description

Theoretical Framework of Deuterium (B1214612) Substitution in Chemical and Biological Systems

The substitution of hydrogen with its stable isotope, deuterium, is a cornerstone of this field. wikipedia.org Discovered by Harold Urey in 1931, deuterium contains a proton and a neutron, effectively doubling the mass of a hydrogen atom. wikipedia.org This increased mass is the basis for the kinetic isotope effect (KIE), a phenomenon that can significantly influence the rate of chemical reactions.

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). informaticsjournals.co.in Consequently, reactions that involve the breaking of a C-H bond, a common step in drug metabolism by enzymes like the cytochrome P450 (CYP) family, will proceed more slowly when deuterium is present at the site of cleavage. informaticsjournals.co.innih.gov This is known as the deuterium kinetic isotope effect (DKIE). informaticsjournals.co.in

The magnitude of the DKIE can influence a drug's pharmacokinetic profile. scispace.com By strategically placing deuterium at metabolically vulnerable positions in a drug molecule, it is possible to slow down its rate of metabolism. informaticsjournals.co.inscispace.com This can lead to a longer biological half-life, potentially allowing for less frequent dosing. informaticsjournals.co.in Furthermore, deuteration can sometimes redirect metabolic pathways, which may reduce the formation of toxic metabolites. nih.gov However, the effects of deuteration are not always predictable and are highly dependent on the specific position of the deuterium atom and the enzymes involved in the drug's clearance. nih.goveurekalert.orgplos.org

The application of deuterated analogs in pharmaceutical research is twofold. Firstly, as discussed, they are used to create "deuterated drugs" with potentially improved therapeutic profiles. scispace.comuniupo.it The first FDA-approved deuterated drug, deutetrabenazine, exemplifies this, offering a better pharmacokinetic profile than its non-deuterated counterpart, tetrabenazine. nih.govnih.govnih.gov

Secondly, and more commonly in a research context, deuterated compounds serve as ideal internal standards for quantitative bioanalysis. veeprho.comacanthusresearch.com In techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration added to a sample to correct for variations during sample processing and analysis. nih.govscispace.com A stable isotope-labeled internal standard, such as a deuterated analog, is considered the gold standard because it has nearly identical chemical and physical properties to the analyte being measured. nih.gov This ensures that it behaves similarly during extraction, chromatography, and ionization, leading to highly accurate and precise quantification of the parent drug in biological matrices like blood and urine. acanthusresearch.comacanthusresearch.com

Rupatadine-d6 (D-tartrate) as a Model Deuterated Compound for Research

Rupatadine (B1662895) is a second-generation antihistamine with a dual mechanism of action, also acting as a platelet-activating factor (PAF) antagonist. medchemexpress.commedchemexpress.com Its deuterated analog, Rupatadine-d6 (D-tartrate), serves as a critical tool in the pharmaceutical research landscape. veeprho.com

| Compound | Chemical Formula | Unlabeled CAS Number |

|---|---|---|

| Rupatadine-d6 (D-tartrate) | C30H26D6ClN3O6 | 158876-82-5 |

Data sourced from MedChemExpress. medchemexpress.com

Rupatadine-d6 (D-tartrate) is primarily utilized as an internal standard in analytical and pharmacokinetic research. veeprho.com The incorporation of six deuterium atoms provides a sufficient mass shift for clear differentiation from the unlabeled rupatadine in a mass spectrometer, without significantly altering its chromatographic behavior. veeprho.comnih.gov This makes it an invaluable reference standard for the precise quantification of rupatadine in various biological samples. acanthusresearch.comaxios-research.com The use of such stable isotope-labeled standards is essential for reliable therapeutic drug monitoring, pharmacokinetic studies, and metabolic research. veeprho.com By ensuring the accuracy of these measurements, compounds like Rupatadine-d6 (D-tartrate) play a fundamental role in the broader drug development process. nih.govsymeres.com

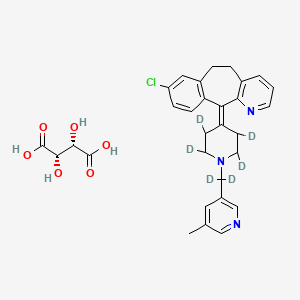

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C30H32ClN3O6 |

|---|---|

Molecular Weight |

572.1 g/mol |

IUPAC Name |

13-chloro-2-[2,3,5,6-tetradeuterio-1-[dideuterio-(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene;(2S,3S)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C26H26ClN3.C4H6O6/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25;5-1(3(7)8)2(6)4(9)10/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1/i8D,9D,11D,12D,17D2; |

InChI Key |

BFHOPIMNVCVOMY-CACNEWFOSA-N |

Isomeric SMILES |

[2H]C1C(N(C(C(C1=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)[2H])[2H])C([2H])([2H])C5=CN=CC(=C5)C)[2H].[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Characterization of Rupatadine D6 D Tartrate

Strategic Approaches for Deuterium (B1214612) Incorporation into the Rupatadine (B1662895) Core Structure

The synthesis of isotopically labeled compounds such as Rupatadine-d6 is a strategic process aimed at creating a stable, heavier version of the parent drug. This is primarily achieved by replacing specific hydrogen atoms (¹H) with their heavier, stable isotope, deuterium (²H or D). The incorporation of deuterium into a drug molecule can modify its pharmacokinetic profile, often by slowing down metabolic processes at the site of deuteration, a phenomenon known as the kinetic isotope effect. acs.org For Rupatadine-d6, the synthetic strategy involves the preparation of deuterated precursors followed by their assembly using established chemical pathways for the non-labeled compound.

The general synthesis of Rupatadine involves the N-alkylation of Desloratadine (B1670295) with a substituted pyridine molecule, such as 3-chloromethyl-5-methylpyridine or 3-bromomethyl-5-methyl pyridine, often facilitated by a phase transfer catalyst and a base in a biphasic solvent system. rug.nlnih.gov To produce Rupatadine-d6, this approach is adapted by utilizing deuterated versions of these key starting materials. This ensures that the deuterium atoms are placed at specific, predetermined positions within the final molecular structure, yielding the desired isotopologue with high purity.

The designated structure for Rupatadine-d6 specifies the precise locations of the six deuterium atoms. The chemical name, 8-Chloro-11-(1-((5-methylpyridin-3-yl)methyl-d2)piperidin-4-ylidene-2,3,5,6-d4)-6,11-dihydro-5H-benzo nih.govresearchgate.netcyclohepta[1,2-b]pyridine, explicitly details these sites. tcichemicals.com

The deuterium atoms are incorporated into two key regions of the Rupatadine molecule:

The Piperidin-4-ylidene ring: Four deuterium atoms are substituted on this ring, specifically at the 2, 3, 5, and 6 positions, creating a piperidin-4-ylidene-d4 moiety. This part of the molecule originates from the Desloratadine precursor.

The Pyridinylmethyl bridge: Two deuterium atoms are placed on the methylene (-CH2-) group that links the pyridine ring to the piperidine nitrogen, resulting in a methyl-d2 bridge. This component is introduced from the deuterated pyridine-based alkylating agent.

This specific labeling pattern is shown in the table below:

| Deuteration Site | Number of Deuterium Atoms | Precursor Molecule |

| Piperidin-4-ylidene ring (positions 2,3,5,6) | 4 | Desloratadine-d4 |

| Methylene bridge (linking piperidine and pyridine) | 2 | (5-methylpyridin-3-yl)methanol-d2 derivative |

The synthesis of Rupatadine-d6 (D-tartrate) follows a convergent synthesis strategy, where the deuterated precursors are prepared separately and then combined.

Step 1: Synthesis of Deuterated Precursors

Preparation of Desloratadine-d4: The piperidin-4-ylidene-d4 portion of the molecule is synthesized first. This involves introducing deuterium into the precursor of Desloratadine at an early stage. Methods for achieving this can include catalytic reduction of a suitable unsaturated precursor with deuterium gas (D₂) or using deuterated reducing agents like sodium borodeuteride (NaBD₄) on a ketone intermediate. The result is a Desloratadine molecule where the four hydrogens on the piperidine ring adjacent to the nitrogen and the double bond are replaced with deuterium.

Preparation of (5-methylpyridin-3-yl)methyl-d2 halide: The methyl-d2 bridge is prepared by reducing a 5-methylnicotinic acid ester or a related carbonyl derivative using a powerful deuterating agent like lithium aluminum deuteride (LiAlD₄) to form (5-methylpyridin-3-yl)methanol-d2. This deuterated alcohol is then converted into a more reactive leaving group, such as a chloride or bromide (e.g., 3-(chloromethyl-d2)-5-methylpyridine), typically by reacting it with an agent like thionyl chloride (SOCl₂). nih.gov

Step 2: Coupling Reaction

The final step involves the N-alkylation of Desloratadine-d4 with the deuterated pyridinylmethyl halide. This reaction is typically carried out under basic conditions to deprotonate the secondary amine of the piperidine ring in Desloratadine-d4, making it nucleophilic. researchgate.net

Reaction: Desloratadine-d4 is reacted with 3-(chloromethyl-d2)-5-methylpyridine hydrochloride.

Conditions: The reaction is often performed in a biphasic system (e.g., toluene and water) using an inorganic base (like sodium hydroxide or potassium carbonate) and a phase transfer catalyst (such as a quaternary ammonium (B1175870) salt). rug.nlnih.gov The catalyst helps transport the deprotonated Desloratadine-d4 from the aqueous phase to the organic phase where it can react with the alkylating agent.

Step 3: Salt Formation

After the coupling reaction and purification of the resulting Rupatadine-d6 free base, it is reacted with D-tartaric acid in a suitable solvent (such as ethanol or methanol) to precipitate the final product, Rupatadine-d6 (D-tartrate).

Analytical Techniques for Confirmation of Deuteration and Isotopic Purity

Spectroscopic techniques are indispensable for characterizing isotopically labeled compounds.

Mass Spectrometry (MS): This is a primary tool for confirming successful deuteration. High-resolution mass spectrometry (HR-MS) can precisely measure the mass-to-charge ratio (m/z) of the molecule. researchgate.net The molecular weight of Rupatadine-d6 will be approximately 6 Daltons higher than that of unlabeled Rupatadine, corresponding to the six deuterium atoms. By analyzing the isotopic distribution of the molecular ion peak, the percentage of isotopic enrichment can be calculated. rsc.orgresearchgate.net This analysis determines the proportion of the sample that is d6, as well as the presence of molecules with fewer deuterium atoms (d5, d4, etc.) or no deuterium (d0).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and confirms the exact location of the deuterium labels.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Rupatadine-d6, the signals corresponding to the protons at the deuterated positions (the -CH₂- groups of the piperidine ring and the bridging methylene group) will be absent or significantly diminished in intensity. nih.gov This provides strong evidence for successful and site-specific deuterium incorporation.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum will show signals at chemical shifts corresponding to the positions where deuterium has been incorporated, providing definitive proof of the labeling sites. nih.gov The integration of these signals can also be used to assess the relative isotopic abundance at each site.

The following table summarizes the expected outcomes from these spectroscopic analyses:

| Technique | Expected Result for Rupatadine-d6 | Information Provided |

| Mass Spectrometry (MS) | Molecular ion peak at [M+6]+ relative to unlabeled Rupatadine. | Confirms overall deuterium incorporation and allows calculation of isotopic enrichment. |

| ¹H NMR | Absence or significant reduction of proton signals for the piperidine-CH₂ and bridging -CH₂- groups. | Confirms site-specific deuteration by showing the absence of hydrogen at target positions. |

| ²H NMR | Signals appear at chemical shifts corresponding to the piperidine and bridging methylene positions. | Directly detects and confirms the location of the incorporated deuterium atoms. |

While spectroscopy confirms isotopic labeling, chromatography is used to determine the chemical purity of the final compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of pharmaceutical reference standards. uhplcs.com The synthesized Rupatadine-d6 (D-tartrate) is dissolved in a suitable solvent and injected into the HPLC system. The compound is separated from any potential impurities, such as unreacted starting materials, byproducts from the synthesis, or degradation products. A detector (commonly a UV detector) measures the amount of each substance as it elutes from the column. The chemical purity is calculated by comparing the area of the main product peak to the total area of all detected peaks in the chromatogram. nih.gov A high purity level (typically >98%) is required for a certified reference standard.

Advanced Analytical Methodologies Employing Rupatadine D6 D Tartrate As an Internal Standard

Development and Validation of Bioanalytical Assays for Rupatadine (B1662895) and its Metabolites

The development and validation of robust bioanalytical assays are fundamental for studying the pharmacokinetics of rupatadine and its active metabolites, such as desloratadine (B1670295) and 3-hydroxydesloratadine. nih.govnih.gov These assays are essential for accurately measuring the concentration of these compounds in biological matrices like human plasma. The use of a stable isotope-labeled internal standard like Rupatadine-d6 is a key component of these methods, ensuring reliability by correcting for variations during sample processing and analysis. veeprho.com

Validated methods have demonstrated high sensitivity, with lower limits of quantification (LLOQ) for rupatadine reported as low as 0.05 ng/mL and 0.1 ng/mL in different studies. nih.govactascientific.comnih.gov These methods are validated according to international guidelines to ensure they are accurate, precise, specific, and robust for their intended purpose. ijpsjournal.comnih.gov

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the simultaneous determination of rupatadine and its metabolites in biological fluids. nih.govijpsjournal.comnih.gov This powerful analytical tool offers high sensitivity and selectivity, allowing for the accurate measurement of low concentrations of the target analytes. nih.govresearchgate.net The LC-MS/MS method typically involves a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, followed by chromatographic separation and mass spectrometric detection. nih.govnih.gov

Achieving clear separation of rupatadine, its metabolites, and the internal standard from endogenous components in the biological matrix is crucial for accurate quantification. This is accomplished by carefully optimizing various chromatographic parameters.

The choice of mobile phase is critical for achieving efficient chromatographic separation. A variety of mobile phase compositions have been successfully employed for the analysis of rupatadine. These typically consist of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.govactascientific.comnih.gov

For instance, one method utilized a mobile phase of methanol and 10mM ammonium acetate containing 0.1% formic acid with a gradient elution program. nih.gov Another successful isocratic method employed a mixture of methanol and 5mM ammonium acetate (pH 2.2) in a 50:50 (v/v) ratio. nih.gov A different approach used an 80:20 (v/v) mixture of methanol and water containing 0.0005% formic acid. nih.govresearchgate.net The pH of the aqueous component is also a key parameter, with values ranging from 2.8 to 6.0 being reported in various methods. ijpsjournal.comnih.govnih.gov

| Organic Phase | Aqueous Phase | Additives | Ratio (v/v) | Reference |

|---|---|---|---|---|

| Methanol, Acetonitrile | Buffer (pH 3.2) | Orthophosphoric acid | 40:30:30 | ijpsjournal.com |

| Methanol | Water | Formic acid (0.0005%) | 80:20 | nih.govresearchgate.net |

| Methanol | 0.5% Formic acid | - | 80:20 | actascientific.com |

| Methanol | Ammonium acetate buffer (pH 6.0) | - | Gradient | nih.gov |

| Methanol | 10mM Ammonium acetate | Formic acid (0.1%) | Gradient | nih.gov |

Reversed-phase columns are the standard for rupatadine analysis, with C18 and C8 being the most frequently used stationary phases. nih.govijpsjournal.comresearchgate.net The choice of column chemistry influences the retention and separation of the analytes. Column dimensions, including length, internal diameter, and particle size, are selected to balance analysis time, efficiency, and backpressure.

Commonly reported column dimensions include lengths of 100 mm to 250 mm, internal diameters of 4.6 mm, and particle sizes of 5 µm. ijpsjournal.comnih.govresearchgate.net For example, a Hypersil BDS C8 column (250 mm x 4.6 mm, 5 µm) and an Ultimate AQ-C18 column (100 mm x 4.6 mm, 5 µm) have both been used effectively. ijpsjournal.comnih.govresearchgate.net Another study utilized a Gemini C18 column (150 mm x 4.6 mm I.D., 5µm). researchgate.net

| Column Name | Stationary Phase | Dimensions (Length x ID, Particle Size) | Reference |

|---|---|---|---|

| Hypersil BDS C8 | C8 | 250 mm x 4.6 mm, 5 µm | ijpsjournal.com |

| Ultimate AQ-C18 | C18 | 100 mm x 4.6 mm, 5 µm | nih.govresearchgate.net |

| Hedera ODS-2 | C18 | Not Specified | actascientific.com |

| Hypersil BDS | C18 | 150 mm x 4.6 mm, 5 µm | nih.gov |

| HiQ Sil-C18 HS | C18 | 250 mm x 4.6 mm, 5 µm | derpharmachemica.com |

| Gemini C18 | C18 | 150 mm x 4.6 mm, 5 µm | researchgate.net |

The mobile phase flow rate is optimized to ensure good separation within a reasonable analysis time. Typical flow rates for rupatadine analysis range from 0.3 mL/min to 1.5 mL/min. nih.govresearchgate.netrjpbcs.com For instance, a flow rate of 1.0 mL/min is commonly used with 4.6 mm ID columns. ijpsjournal.comnih.govresearchgate.netderpharmachemica.com

Controlling the column temperature is also important for achieving reproducible retention times and consistent peak shapes. Analyses are often performed at ambient temperature or controlled temperatures, such as 30°C, 40°C, or 50°C, to ensure the stability and consistency of the separation. nih.govnih.govresearchgate.netderpharmachemica.com

For quantification, tandem mass spectrometers are typically operated in the positive electrospray ionization (ESI+) mode. actascientific.comnih.gov The most common detection strategy is Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity. actascientific.comnih.gov In MRM, a specific precursor ion (parent ion) for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (daughter ion) is monitored in the third quadrupole. researchgate.net This process minimizes interference from other compounds in the matrix.

For rupatadine, a common MRM transition is from the precursor ion at a mass-to-charge ratio (m/z) of 416 to a product ion at m/z 309 or m/z 282.1. actascientific.comnih.govnih.govresearchgate.net The internal standard, Rupatadine-d6, would have a different mass transition due to the presence of deuterium (B1214612) atoms, allowing for its distinct detection. veeprho.com Similarly, specific MRM transitions are monitored for the metabolites, such as m/z 311 → 259 for desloratadine. nih.govresearchgate.net

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Internal Standard Used | Reference |

|---|---|---|---|---|

| Rupatadine | 416 | 309 | Diphenhydramine | nih.govresearchgate.net |

| Desloratadine | 311 | 259 | Diphenhydramine | nih.govresearchgate.net |

| Rupatadine | 416 | 282.1 | Loratadine | actascientific.com |

| Rupatadine | 416.0 | 309.1 | Letrozole | actascientific.com |

| Rupatadine | 416 | 309 | Estazolam | nih.gov |

| Rupatadine | 416.1 | 282.1 | Clomipramine | researchgate.net |

Optimization of Chromatographic Separation Parameters

Enhancement of Quantitative Accuracy and Precision through Isotopic Internal Standardization

The fundamental principle behind using a stable isotope-labeled internal standard (SIL-IS) like Rupatadine-d6 is that it behaves nearly identically to the unlabeled analyte (rupatadine) during sample extraction, chromatographic separation, and ionization in the mass spectrometer. scispace.combiopharmaservices.com Because Rupatadine-d6 has the same chemical structure as rupatadine, with the only difference being the presence of heavier deuterium atoms in place of hydrogen, it co-elutes with the analyte and experiences similar effects from the sample matrix. veeprho.compharmaffiliates.com

This co-behavior allows the SIL-IS to effectively compensate for variations that can occur during the analytical process, such as incomplete extraction recovery or fluctuations in instrument response (ion suppression or enhancement). biopharmaservices.commyadlm.orgeijppr.com By calculating the ratio of the analyte's response to the internal standard's response, analysts can achieve more accurate and precise quantification than with external standardization or the use of structural analog internal standards. scispace.com The use of deuterated compounds as internal standards in LC-MS/MS is a recognized strategy to improve detection sensitivity and reduce variability. Rupatadine-d6 is specifically utilized to improve the accuracy of mass spectrometry and liquid chromatography methods for the precise quantification of rupatadine in biological samples. veeprho.com While SIL-IS significantly improves precision, it is important to note that in some complex cases, differential matrix effects can still occur due to slight differences in retention times between the analyte and the deuterated standard. myadlm.org

Rigorous Method Validation for Research Use

For any analytical method to be considered reliable for research purposes, it must undergo a rigorous validation process to demonstrate its suitability for the intended application. ijpsjournal.com This validation assesses several key performance characteristics as stipulated by international guidelines.

Evaluation of Linearity and Dynamic Range

Linearity is the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov The dynamic range is the concentration interval over which this linearity, accuracy, and precision are acceptable. For the analysis of rupatadine, various studies have established linearity over wide concentration ranges, consistently showing excellent correlation coefficients (R²), typically greater than 0.999. nih.goveurasianjournals.com

For instance, in a reversed-phase high-performance liquid chromatography (RP-HPLC) method, linearity for rupatadine fumarate (B1241708) was established in the concentration range of 100-300 µg/mL with a correlation coefficient of 0.999. eurasianjournals.com Another stability-indicating RP-HPLC method demonstrated linearity for rupatadine assay from 50 to 150 µg/mL (R² = 0.9996) and for its related substances from 0.12 to 7.5 µg/mL (R² = 0.9999). nih.gov LC-MS/MS methods, known for their high sensitivity, have shown linear dynamic ranges from 0.1 to 100 ng/mL for rupatadine in human plasma. ijpsjournal.com

Table 1: Examples of Linearity Ranges for Rupatadine Analysis

| Analytical Technique | Concentration Range | Correlation Coefficient (R²) | Source(s) |

|---|---|---|---|

| RP-HPLC | 10-60 µg/mL | 0.9996 | derpharmachemica.comresearchgate.net |

| RP-HPLC | 100-300 µg/mL | 0.999 | eurasianjournals.com |

| UV Spectrophotometry | 2-10 µg/mL | 0.9995 | innovareacademics.in |

| LC-MS/MS | 0.1-100 ng/mL | Not Specified | ijpsjournal.com |

| RP-HPLC (Assay) | 50-150 µg/mL | 0.9996 | nih.gov |

| RP-HPLC (Related Substances) | 0.12-7.5 µg/mL | 0.9999 | nih.gov |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. pensoft.net The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. pensoft.net These parameters define the sensitivity of the method. The determination of LOD and LOQ is often based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. nih.gov

Different analytical methods exhibit varying levels of sensitivity. For example, a UV spectrophotometric method for rupatadine fumarate reported an LOD of 0.1 µg/ml and an LOQ of 0.3 µg/ml. innovareacademics.in HPLC methods have shown comparable or slightly better sensitivity, with one study reporting LOD and LOQ values of 0.026 µg/mL and 0.056 µg/mL, respectively. derpharmachemica.comresearchgate.net More advanced techniques like LC-MS/MS achieve significantly lower limits, with one method for rupatadine in human plasma reporting a lower limit of quantification (LLOQ) of 0.05 ng/mL. nih.gov

Table 2: Sensitivity Parameters (LOD and LOQ) for Rupatadine Analysis

| Analytical Technique | LOD | LOQ | Source(s) |

|---|---|---|---|

| RP-HPLC | 0.026 µg/mL | 0.056 µg/mL | derpharmachemica.comresearchgate.net |

| UV Spectrophotometry | 0.1 µg/mL | 0.3 µg/mL | innovareacademics.in |

| RP-HPLC (Impurity-B) | Not Specified | 0.16 µg/mL | nih.gov |

| HPLC | 2.05 µg/mL | 6.2 µg/mL | pensoft.netpensoft.net |

| RP-HPLC | 1.46 µg/ml | 4.52 µg/ml | ijpra.com |

Assessment of Intra-day and Inter-day Precision and Accuracy

Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the percent relative standard deviation (%RSD). eurasianjournals.comderpharmachemica.com Accuracy refers to the closeness of the test results to the true value and is often assessed through recovery studies, expressed as a percentage. derpharmachemica.cominnovareacademics.in Both are evaluated within a single day (intra-day) and over several days (inter-day) to account for short-term and long-term variability.

Validation studies for rupatadine analysis consistently demonstrate high precision and accuracy. For an LC-MS/MS method, the intra-day precision was between 1.0-4.7% and inter-day precision was 2.2-12.1%, while accuracy ranged from -7.7% to 5.2% (intra-day) and -4.1% to 4.8% (inter-day). nih.gov In RP-HPLC methods, the %RSD for both intra-day and inter-day precision is generally found to be less than 2%. eurasianjournals.comderpharmachemica.cominnovareacademics.in Accuracy, determined by recovery studies, typically falls within the range of 98-102%. eurasianjournals.cominnovareacademics.in For example, one HPLC method reported a percentage recovery of 99.06% to 100.60%. derpharmachemica.com

Table 3: Precision and Accuracy Data from Rupatadine Method Validation Studies

| Analytical Technique | Parameter | Value | Source(s) |

|---|---|---|---|

| RP-HPLC | Intra-day Precision (%RSD) | 0.68 | derpharmachemica.com |

| RP-HPLC | Inter-day Precision (%RSD) | 0.61 | derpharmachemica.com |

| RP-HPLC | Accuracy (% Recovery) | 99.06 - 100.60 | derpharmachemica.com |

| LC-MS/MS | Intra-day Precision (%RSD) | 1.0 - 4.7 | nih.gov |

| LC-MS/MS | Inter-day Precision (%RSD) | 2.2 - 12.1 | nih.gov |

| LC-MS/MS | Intra-day Accuracy (% Bias) | -7.7 to 5.2 | nih.gov |

| LC-MS/MS | Inter-day Accuracy (% Bias) | -4.1 to 4.8 | nih.gov |

| RP-HPLC | Intra-day Precision (%RSD) | < 2.0 | eurasianjournals.com |

| RP-HPLC | Inter-day Precision (%RSD) | < 2.0 | eurasianjournals.com |

| RP-HPLC | Accuracy (% Recovery) | 98.7 - 99.5 | eurasianjournals.com |

| UV Spectrophotometry | Intra-day & Inter-day Precision (%RSD) | < 2 | innovareacademics.in |

Matrix Effects and Recovery Studies in Biological Samples

When analyzing biological samples such as plasma or urine, endogenous components of the matrix can interfere with the ionization of the analyte, leading to ion suppression or enhancement. eijppr.com This phenomenon, known as the matrix effect, can compromise the accuracy and precision of LC-MS/MS assays. eijppr.comnih.gov The use of a co-eluting, stable isotope-labeled internal standard like Rupatadine-d6 is the most effective strategy to compensate for these matrix effects, as it is affected in the same way as the analyte. biopharmaservices.commyadlm.org

Validation studies must thoroughly evaluate matrix effects. This is often done by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a clean solution. core.ac.uk Recovery studies are also essential to determine the efficiency of the extraction process. eurasianjournals.com For the analysis of rupatadine and its metabolites in human plasma, methods have been successfully developed where matrix effects were found to be negligible, ensuring reliable quantification. nih.govresearchgate.net For instance, one LC-MS/MS method for desloratadine (a metabolite of rupatadine) using a deuterated internal standard found the degree of matrix effect (ion-suppression) to be only 0.5%. researchgate.net

Role in Impurity Profiling and Related Substances Analysis of Rupatadine

The analysis of impurities and related substances is a critical aspect of pharmaceutical quality control. scholarsresearchlibrary.com Stability-indicating analytical methods are developed to separate the active pharmaceutical ingredient (API) from any potential degradation products or process-related impurities. nih.govsemanticscholar.org Rupatadine can degrade under stress conditions such as oxidation, acid, and base hydrolysis. nih.govsemanticscholar.org

Developed RP-HPLC methods have demonstrated the capability to resolve rupatadine from its known impurities, including desloratadine, and other degradation products formed under stress conditions. nih.govscholarsresearchlibrary.com These methods are validated for their specificity, proving that the signal measured is exclusively from the intended analyte without interference from impurities. nih.govsemanticscholar.org While Rupatadine-d6 is primarily used as an internal standard for quantifying the parent drug, the validated, stability-indicating methods in which it is employed are crucial for the accurate quantification of these impurities. nih.govekb.eg The use of a robust internal standard ensures that the quantification of the main component is accurate, which is essential for correctly determining the relative amounts of impurities present. scholarsresearchlibrary.com LC-MS compatible methods are particularly useful as they can be further explored for the structural identification of unknown impurities that are separated during the analysis. semanticscholar.org

Calibration and System Suitability for Impurity Detection and Quantification

In quantitative analysis, establishing a reliable calibration curve is fundamental for accuracy. The use of Rupatadine-d6 (D-tartrate) as an internal standard is integral to this process, especially for the detection and quantification of Rupatadine and its potential impurities, such as Desloratadine. scholarsresearchlibrary.com Analytical methods developed for Rupatadine typically demonstrate linearity over a specific concentration range. For instance, LC-MS/MS methods have shown linear dynamic ranges for Rupatadine from 0.1 to 100 ng/mL in human plasma. researchgate.netnih.gov

The internal standard compensates for potential matrix effects and variations in instrument response. In practice, a fixed concentration of Rupatadine-d6 (D-tartrate) is added to all calibration standards, quality control samples, and unknown samples. The calibration curve is then generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This ensures that any fluctuations during the analytical run affect both the analyte and the standard, thus maintaining the integrity of the quantification.

System suitability testing is another crucial aspect, ensuring the analytical system is performing correctly before sample analysis. The European Pharmacopoeia provides a reference standard for Rupatadine for this purpose. sigmaaldrich.com System suitability parameters, such as resolution, peak symmetry, and precision, are evaluated to confirm the method's adequacy. For example, in a validated reverse phase high-performance liquid chromatography (RP-HPLC) method for Rupatadine and its impurities, the resolution between the main compound and its related substances is a critical parameter. scholarsresearchlibrary.com

Table 1: Representative Calibration Data for Rupatadine Analysis using an Internal Standard

| Parameter | Value | Reference |

|---|---|---|

| Analyte | Rupatadine | researchgate.netnih.gov |

| Internal Standard | Estazolam / Diphenhydramine (as examples) | researchgate.netnih.gov |

| Linear Range | 0.1–100 ng/mL | researchgate.netnih.gov |

| Correlation Coefficient (r²) | > 0.998 | scholarsresearchlibrary.com |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | researchgate.netnih.gov |

| Accuracy Range | -9.2% to +7.2% | nih.gov |

Note: This table is a composite based on typical validation data for Rupatadine analysis. The use of Rupatadine-d6 as an internal standard is expected to yield similar or superior performance.

Stability-Indicating Analytical Method Development using Deuterated Standards

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect decreases in the concentration of an active pharmaceutical ingredient (API) due to degradation. Such methods must be able to separate the intact API from its degradation products and any potential impurities. nih.gov The development of a robust SIAM is a regulatory requirement and essential for determining the shelf-life of a drug product.

The use of deuterated standards like Rupatadine-d6 (D-tartrate) is highly advantageous in the development and validation of SIAMs, particularly when using mass spectrometry detection. medchemexpress.com Because deuterated internal standards have nearly identical physicochemical properties to the analyte, they experience similar extraction recovery and ionization efficiency. This is crucial for correcting any matrix-induced signal suppression or enhancement, which can be a significant challenge in complex sample matrices. researchgate.net

In a stability-indicating HPLC method, the goal is to resolve the main drug peak from all potential degradation product peaks. nih.gov For example, a developed RP-HPLC method successfully separated Rupatadine from four known and three unknown impurities within a 15-minute run time. nih.govnih.gov By incorporating Rupatadine-d6 as an internal standard in such an LC-MS compatible method, the quantification of both the remaining Rupatadine and the newly formed degradants becomes more reliable, even at trace levels. nih.gov This ensures that the stability data collected is accurate, providing a true representation of the drug's degradation profile.

Monitoring of Degradation Products under Stress Conditions (e.g., oxidative, thermal, hydrolytic)

Forced degradation studies are a core component of developing a stability-indicating method. In these studies, the drug substance is subjected to harsh conditions, including acid and base hydrolysis, oxidation, heat, and light, to accelerate its degradation. nih.govnih.gov This helps to identify likely degradation products and demonstrates the method's ability to separate them from the parent drug.

Studies on Rupatadine have shown it degrades significantly under oxidative stress, while being more stable under hydrolytic (acidic, basic), thermal, and photolytic conditions. scholarsresearchlibrary.comnih.govnih.gov The primary degradation product often identified under oxidative stress (e.g., using hydrogen peroxide) is Rupatadine N-oxide. nih.gov Another key related substance and potential degradant is Desloratadine. scholarsresearchlibrary.com

The use of Rupatadine-d6 (D-tartrate) as an internal standard is invaluable for accurately monitoring the formation of these degradation products over time. As the concentration of Rupatadine decreases, the concentration of its degradants increases. The stable isotope-labeled standard allows for precise quantification of all these compounds in a single chromatographic run, ensuring a complete mass balance assessment.

Table 2: Summary of Forced Degradation Studies on Rupatadine

| Stress Condition | Conditions Applied | Degradation Observed | Major Degradation Products Identified |

|---|---|---|---|

| Oxidative | 5% H₂O₂ at 70°C for 4h | Significant (~12%) | Rupatadine N-oxide nih.gov |

| Acid Hydrolysis | 0.1N HCl at 70°C for 24h | Slight/Not significant | - |

| Base Hydrolysis | 0.1N NaOH at 70°C for 24h | Slight/Not significant | - |

| Thermal | 105°C for 48h | Slight/Not significant | - |

| Photolytic | 1.2 million lux hours | Slight/Not significant | - |

| Hydrolytic (Water) | Water at 70°C for 24h | Slight/Not significant | - |

Data compiled from multiple sources. scholarsresearchlibrary.comnih.govnih.gov

Pharmacokinetic and Metabolic Research Applications of Rupatadine D6 D Tartrate

Investigation of Drug Disposition through Isotopic Tracing

Isotopic tracing with stable isotopes like deuterium (B1214612) has become a cornerstone of modern drug development, providing invaluable insights into the pharmacokinetic profile of new chemical entities. medchemexpress.commedchemexpress.com The use of deuterated compounds such as Rupatadine-d6 (D-tartrate) facilitates detailed investigations into how the body absorbs, distributes, and eliminates a drug. clearsynth.comresearchgate.net

Studies utilizing isotopically labeled rupatadine (B1662895), such as ¹⁴C-rupatadine, have been crucial in characterizing its absorption, distribution, and elimination. hpra.iesahpra.org.zainovapharma.co.za After oral administration, rupatadine is rapidly absorbed. hpra.iegetzpharma.com It is extensively bound to plasma proteins, with a binding rate of 98.5-99%. hpra.iegetzpharma.comdrugbank.com

Rupatadine undergoes considerable presystemic metabolism, meaning a significant portion is metabolized before it reaches systemic circulation. nih.govmcaz.co.zw Consequently, only insignificant amounts of the unchanged drug are found in urine and feces. hpra.ienih.gov The primary route of excretion is through feces (60.9%), with a smaller portion (34.6%) recovered in urine over 7 days, mainly in the form of metabolites. hpra.iesahpra.org.zainovapharma.co.za The elimination half-life of rupatadine in adults is approximately 5.9 hours. hpra.iegetzpharma.comnih.gov

Interactive Data Table: Pharmacokinetic Parameters of Rupatadine

| Parameter | Value | Reference |

|---|---|---|

| Plasma Protein Binding | 98.5-99% | hpra.iegetzpharma.comdrugbank.com |

| Elimination Half-Life (Adults) | 5.9 hours | hpra.iegetzpharma.comnih.gov |

| Fecal Excretion (% of dose) | 60.9% | hpra.iesahpra.org.zainovapharma.co.za |

| Urinary Excretion (% of dose) | 34.6% | hpra.iesahpra.org.zainovapharma.co.za |

The use of deuterated internal standards, like Rupatadine-d6, is a standard practice in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of the parent drug and its metabolites in biological matrices like plasma. veeprho.comresearchgate.netnih.gov These stable isotope-labeled analogs are chemically identical to the analyte but have a different mass, which allows for precise measurement by correcting for variations during sample processing and analysis. veeprho.com

Sensitive LC-MS/MS methods have been developed for the simultaneous determination of rupatadine and its active metabolites, desloratadine (B1670295) and 3-hydroxydesloratadine, in human plasma. nih.govnih.gov These methods demonstrate high sensitivity, with lower limits of quantification typically around 0.1 ng/mL for both rupatadine and desloratadine. nih.gov Such assays are essential for detailed pharmacokinetic studies, enabling researchers to track the concentration-time profiles of the parent drug and its key metabolites after administration. nih.govnih.gov

Elucidation of Metabolic Pathways and Enzyme Kinetics

Understanding the metabolic fate of a drug is critical for predicting its efficacy, potential drug-drug interactions, and inter-individual variability in response. The use of tools like Rupatadine-d6 (D-tartrate) in conjunction with in vitro systems provides a powerful approach to delineate these pathways.

In vitro studies using human liver microsomes have identified the cytochrome P450 (CYP) system as the primary driver of rupatadine metabolism. hpra.ienih.govmcaz.co.zw Specifically, CYP3A4 is the main isoenzyme responsible for its biotransformation. drugbank.comnih.govmcaz.co.zwtga.gov.aupatsnap.com Other CYP isoenzymes, including CYP2C9, CYP2C19, and CYP2D6, are also involved, but to a lesser extent. sahpra.org.zainovapharma.co.zagetzpharma.comdrugbank.comtga.gov.auaustell.co.za

Interactive Data Table: CYP Isoenzymes in Rupatadine Metabolism

| CYP Isoenzyme | Role in Metabolism | Reference |

|---|---|---|

| CYP3A4 | Primary | drugbank.comnih.govmcaz.co.zwtga.gov.aupatsnap.com |

| CYP2C9 | Minor | sahpra.org.zainovapharma.co.zagetzpharma.comdrugbank.comtga.gov.auaustell.co.za |

| CYP2C19 | Minor | sahpra.org.zainovapharma.co.zagetzpharma.comdrugbank.comtga.gov.auaustell.co.za |

| CYP2D6 | Minor | sahpra.org.zainovapharma.co.zagetzpharma.comdrugbank.comtga.gov.auaustell.co.za |

Human liver microsomes are a standard in vitro tool for studying drug metabolism. nih.gov They contain a rich complement of drug-metabolizing enzymes, particularly CYP450s, making them ideal for identifying the enzymes involved in a drug's biotransformation and for assessing potential metabolic drug-drug interactions. nih.gov Studies with rupatadine in human liver microsomes have confirmed that it is extensively metabolized, primarily by CYP3A4. hpra.ienih.govmcaz.co.zw

Furthermore, in vitro studies have investigated the potential of rupatadine to inhibit various CYP enzymes. While rupatadine showed some inhibition of CYP3A4, CYP2C19, and CYP2D6 in vitro, the concentrations required were significantly higher than the clinical maximum plasma concentration (Cmax), suggesting that inhibition of these enzymes at therapeutic doses is unlikely. tga.gov.au

The substitution of hydrogen with deuterium can sometimes alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. medchemexpress.commedchemexpress.com This occurs because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult to break. If the breaking of this bond is the rate-limiting step in a metabolic pathway, deuteration can slow down the metabolism of the drug, potentially leading to increased exposure and a longer half-life. medchemexpress.commedchemexpress.com

While specific research on the isotope effects of Rupatadine-d6 (D-tartrate) on its metabolic stability and metabolite formation is not detailed in the provided search results, the general principle of using deuteration to potentially modify a drug's pharmacokinetic profile is a well-recognized strategy in drug discovery and development. medchemexpress.commedchemexpress.com Such studies would involve comparing the metabolic profile and clearance of rupatadine with that of Rupatadine-d6 (D-tartrate) in systems like human liver microsomes to quantify any differences in metabolic rates and the formation of specific metabolites.

Comparative Pharmacokinetic Studies: Deuterated vs. Non-deuterated Rupatadine

The exploration of deuterated compounds in pharmaceutical research has gained significant traction, primarily focusing on how the substitution of hydrogen with deuterium can influence a drug's pharmacokinetic profile. This alteration, known as the kinetic isotope effect, can potentially modify metabolic pathways, leading to changes in drug exposure and clearance. In the context of rupatadine, the deuterated form, specifically Rupatadine-d6 (D-tartrate), is recognized primarily as a stable isotope-labeled internal standard for bioanalytical methods. Its use is crucial for the accurate quantification of non-deuterated rupatadine in biological matrices during pharmacokinetic studies.

Despite the theoretical potential for altered pharmacokinetics, a thorough review of published scientific literature reveals a notable absence of clinical studies that directly compare the pharmacokinetic parameters of Rupatadine-d6 (D-tartrate) against its non-deuterated counterpart in humans. The existing research on deuterated rupatadine focuses on its synthesis and application as an analytical tool rather than as a therapeutic agent with a modified pharmacokinetic profile.

Numerous studies have characterized the pharmacokinetic profile of non-deuterated rupatadine in various populations and conditions. Following oral administration, rupatadine is rapidly absorbed. medicines.org.uk In healthy adult volunteers, a single 10 mg oral dose of rupatadine results in a mean peak plasma concentration (Cmax) of approximately 2.6 ng/mL, which is reached at a median time (Tmax) of about 0.75 hours. medicines.org.uk The pharmacokinetics of rupatadine have been shown to be linear for doses between 10 and 20 mg. medicines.org.uk

The absolute bioavailability of rupatadine has not been determined via intravenous administration. However, studies with radiolabeled rupatadine indicate extensive absorption, with subsequent significant presystemic metabolism. medicines.org.uk Food intake has been shown to increase the systemic exposure (AUC) to rupatadine by approximately 23%, while delaying the Tmax by about one hour; the Cmax is not significantly affected. medicines.org.uk

Pharmacokinetic parameters of non-deuterated rupatadine have also been investigated in specific populations. In children aged 6-11 years receiving a 5 mg oral solution, the mean Cmax was 2.54 ng/mL and the mean elimination half-life was 12.28 hours. dovepress.com For children aged 2-5 years receiving a 2.5 mg oral solution, the mean Cmax was 1.96 ng/mL with a mean elimination half-life of 15.94 hours. dovepress.com

The following tables summarize key pharmacokinetic parameters for non-deuterated rupatadine gathered from different clinical studies.

| Parameter | Value | Reference |

|---|---|---|

| Cmax | 2.38 ± 0.61 µg/L | researchgate.net |

| Tmax | 0.8 ± 0.1 h | researchgate.net |

| AUC0-24 | 6.8 ± 1.2 µg·h·L-1 | researchgate.net |

| AUC0-∞ | 7.3 ± 1.3 µg·h·L-1 | researchgate.net |

| t1/2 | 5.3 ± 1.7 h | researchgate.net |

| Dose | Cmax (ng/mL) | AUC0-τ (ng·h/mL) | t1/2 (h) | Reference |

|---|---|---|---|---|

| 10 mg | 3.58 ± 1.15 | 19.89 ± 6.27 | 6.56 ± 2.05 | nih.gov |

| 20 mg | 7.11 ± 2.09 | 42.66 ± 12.79 | 9.76 ± 3.49 | nih.gov |

| 40 mg | 14.53 ± 5.09 | 100.21 ± 38.33 | 12.77 ± 6.32 | nih.gov |

Rupatadine-d6 (D-tartrate) serves as a critical tool in pharmacokinetic research, not as a subject of comparative efficacy or safety, but as an internal standard for analytical measurements. medchemexpress.com In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are commonly used to determine drug concentrations in plasma, the addition of a known quantity of the deuterated analog allows for precise quantification of the non-deuterated drug. This is because the deuterated standard co-elutes with the analyte and has nearly identical chemical and physical properties, but is distinguishable by its higher mass. This ensures that any variability during sample preparation and analysis affects both the drug and the standard equally, leading to highly accurate and reliable measurements of the drug's concentration.

While the theoretical basis for altered pharmacokinetics due to deuteration is well-established, the lack of published in vivo comparative data for Rupatadine-d6 (D-tartrate) means that any discussion of its potential pharmacokinetic differences from the non-deuterated form remains speculative. Future research may explore the therapeutic potential of deuterated rupatadine, but currently, its role is confined to that of an indispensable analytical reagent.

Pharmacodynamic Research Applications of Rupatadine Parent Compound in Preclinical Models

Investigation of Histamine (B1213489) H1 Receptor Antagonism

Rupatadine (B1662895) demonstrates a strong and selective antagonist activity at histamine H1 receptors. nih.govwikipedia.org This has been a primary focus of its preclinical evaluation, establishing its credentials as a potent antihistamine.

Receptor Binding Affinity and Selectivity Profiling in In Vitro Assays

In vitro binding assays have been crucial in quantifying rupatadine's affinity for the H1 receptor. Studies using guinea pig cerebellum and lung tissues have shown that rupatadine effectively inhibits the binding of the radioligand [3H]-mepyramine to H1 receptors. tga.gov.au The equilibrium inhibition constant (Ki), a measure of binding affinity, has been determined to be in the nanomolar range, indicating a high affinity for the receptor. drugbank.comcaymanchem.com

Specifically, the apparent Ki value for rupatadine against [3H]-pyrilamine binding to guinea pig cerebellum membranes was found to be 0.10 µM. drugbank.comresearchgate.net Another study reported Ki values ranging from 26 to 256 nM in various experiments using guinea pig cerebellum and lung tissues. tga.gov.au When compared to its active metabolite, desloratadine (B1670295), rupatadine showed a 5-fold lower binding affinity for the human H1 receptor (pKi of 8.4 for rupatadine vs. 9.1 for desloratadine). nih.gov

Rupatadine exhibits selectivity for the H1 receptor, with no significant effects observed on acetylcholine, serotonin, or leukotriene receptors. nih.govdustri.com It also shows a preference for peripheral H1 receptors over those in the central nervous system, which is a desirable characteristic for a non-sedating antihistamine. nih.govresearchgate.net For instance, in guinea pigs, rupatadine demonstrated a high selectivity for H1 receptors in the lungs compared to the cerebellum. termedia.pl

| Compound | Tissue/Cell Line | Radioligand | Ki (nM) | pKi | Reference |

| Rupatadine | Guinea Pig Cerebellum | [3H]-pyrilamine | 100 | - | drugbank.comcaymanchem.com |

| Rupatadine | Guinea Pig Cerebellum/Lung | [3H]-mepyramine | 26-256 | - | tga.gov.au |

| Rupatadine | Human H1 Receptor | [3H]mepyramine | - | 8.4 | nih.gov |

| Desloratadine | Human H1 Receptor | [3H]mepyramine | - | 9.1 | nih.gov |

Functional Antagonism Studies in Isolated Tissue Preparations (e.g., guinea pig ileum contraction)

The functional consequence of rupatadine's H1 receptor binding has been demonstrated in isolated tissue preparations. A classic model for assessing antihistamine activity is the histamine-induced contraction of the guinea pig ileum. Rupatadine has been shown to competitively inhibit this contraction in a concentration-dependent manner. nih.govresearchgate.net

In these studies, rupatadine exhibited high potency, with a pA2 value of 9.29. drugbank.comcaymanchem.comresearchgate.net The pA2 value is a measure of the potency of an antagonist, with higher values indicating greater potency. The slope of the Schild plot for rupatadine was close to 1, which is indicative of competitive antagonism. researchgate.net

Notably, rupatadine's potency in this assay was found to be significantly greater than that of other second-generation antihistamines. For example, one study reported an IC50 value of 3.8 nM for rupatadine, compared to 90 nM for cetirizine, 286 nM for loratadine, and 362 nM for terfenadine (B1681261) in inhibiting histamine-induced guinea pig ileum contraction. dustri.comresearchgate.net

| Compound | Assay | IC50 (nM) | pA2 | Reference |

| Rupatadine | Guinea Pig Ileum Contraction | 3.8 | 9.29 | dustri.comresearchgate.net |

| Cetirizine | Guinea Pig Ileum Contraction | 90 | - | dustri.comresearchgate.net |

| Loratadine | Guinea Pig Ileum Contraction | 286 | - | dustri.comresearchgate.net |

| Terfenadine | Guinea Pig Ileum Contraction | 362 | - | dustri.comresearchgate.net |

Exploration of Platelet-Activating Factor (PAF) Antagonism

A distinguishing feature of rupatadine is its ability to antagonize the actions of platelet-activating factor (PAF), a potent phospholipid mediator involved in inflammation and allergic reactions. nih.govresearchgate.net

Inhibition of PAF-Induced Cellular Responses (e.g., platelet aggregation in rabbit and human plasma)

In vitro studies have confirmed rupatadine's anti-PAF activity by demonstrating its ability to inhibit PAF-induced platelet aggregation. nih.gov Rupatadine competitively inhibited PAF-induced platelet aggregation in both washed rabbit platelets and human platelet-rich plasma. drugbank.comresearchgate.net

The IC50 value for rupatadine in inhibiting PAF-induced platelet aggregation in human platelet-rich plasma was 0.68 µM. nih.govdrugbank.comresearchgate.net In washed rabbit platelets, the pA2 value was determined to be 6.68. drugbank.comcaymanchem.comresearchgate.net While its anti-PAF activity was found to be lower than that of specific PAF antagonists like WEB-2086, it was significantly higher than other antihistamines such as loratadine, cetirizine, and terfenadine, which showed little to no PAF antagonist activity. nih.govportico.org Furthermore, a study in healthy male volunteers showed that a 40 mg dose of rupatadine inhibited PAF-induced platelet aggregation ex vivo by 82%. researchgate.netnih.gov

| Assay | IC50 (µM) | pA2 | % Inhibition | Reference |

| PAF-induced platelet aggregation (Human platelet-rich plasma) | 0.68 | - | - | nih.govdrugbank.comresearchgate.net |

| PAF-induced platelet aggregation (Washed rabbit platelets) | - | 6.68 | - | drugbank.comcaymanchem.comresearchgate.net |

| Ex vivo PAF-induced platelet aggregation (Human) | - | - | 82 | researchgate.netnih.gov |

Molecular Mechanisms of PAF Receptor Blockade

Rupatadine exerts its anti-PAF effects by directly interacting with and blocking PAF receptors. wikipedia.org Radioligand binding assays have shown that rupatadine competes for the PAF receptor binding site. The apparent Ki value for rupatadine against [3H]WEB-2086 binding to rabbit platelet membranes was 0.55 µM. drugbank.comresearchgate.net Studies on rabbit platelet membranes indicated that rupatadine replaced the selective PAF antagonist WEB-2086 from its binding site. termedia.pl

In Vitro Studies of Anti-inflammatory and Immunomodulatory Effects

Rupatadine has been shown to inhibit the degranulation of mast cells, a critical event in the allergic cascade. wikipedia.org It can inhibit the release of histamine and other pro-inflammatory mediators, such as leukotriene C4 (LTC4) and tumor necrosis factor-alpha (TNF-α), from mast cells. nih.govtermedia.pl This has been observed in both animal mast cells and human mast cell lines. tga.gov.autermedia.pl For example, rupatadine inhibited PAF-induced degranulation in the human mast cell line LAD2 and in human lung mast cells. jiaci.orgnih.gov

Furthermore, rupatadine can modulate the function of other immune cells. It has been found to inhibit the chemotaxis of eosinophils and neutrophils, which are key inflammatory cells in allergic reactions. nih.govtermedia.pl Specifically, it inhibits human eosinophil chemotaxis induced by eotaxin and neutrophil chemotaxis induced by PAF and leukotriene B4 (LTB4). nih.govtermedia.pl Rupatadine has also been observed to block the release of pro-inflammatory cytokines such as IL-5, IL-6, IL-8, and GM-CSF from activated human lymphocytes. termedia.pl The anti-inflammatory activity of rupatadine may be partly mediated by the inhibition of the nuclear factor-κB (NF-κB) pathway. termedia.pl

Suppression of Inflammatory Mediator Secretion (e.g., TNF-α)

Preclinical in vitro and in vivo models have consistently demonstrated rupatadine's ability to inhibit the release of key pro-inflammatory cytokines. Notably, rupatadine has been shown to suppress the secretion of Tumor Necrosis Factor-alpha (TNF-α), a pivotal mediator in inflammatory responses. researchgate.netnih.govpreprints.org

In studies using human mast cell lines (HMC-1) and monocytes, rupatadine inhibited TNF-α release in a concentration-dependent manner. researchgate.netresearchgate.net Furthermore, in dispersed canine skin mast cells, rupatadine demonstrated a significant inhibitory effect on TNF-α release. researchgate.net Beyond TNF-α, preclinical investigations have also highlighted rupatadine's capacity to inhibit the secretion of other important inflammatory mediators, including various interleukins (IL). researchgate.netmedchemexpress.comnih.gov For instance, rupatadine has been shown to inhibit the release of IL-6, IL-8, IL-10, and IL-13 from human cord blood-derived mast cells. medchemexpress.comnih.gov In human leukemia mast cells (HMC-1), rupatadine at concentrations of 10-50 µM effectively inhibited IL-1-stimulated IL-6 release. medchemexpress.com Similarly, in LAD2 human mast cells, rupatadine (10-50 µM) inhibited the release of IL-8 induced by substance P. medchemexpress.comnih.gov

Table 1: Preclinical Studies on Rupatadine's Inhibition of Inflammatory Mediator Secretion

| Mediator | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| TNF-α | Human Mast Cell Line (HMC-1) | Rupatadine (0.1-30 μM) inhibited TNF-α secretion in a concentration-dependent manner, with a maximum inhibition of 92.5%. | frontiersin.org |

| TNF-α | Dispersed Canine Skin Mast Cells | Rupatadine inhibited TNF-α release with an IC50 of 2.0+/-0.9 microM. | researchgate.net |

| IL-6, IL-8 | Human Umbilical Vein Endothelial Cells (HUVEC) | Rupatadine showed the lowest IC50 value for inhibiting histamine-induced IL-6 and IL-8 secretion compared to desloratadine, levocetirizine, and fexofenadine. | tandfonline.com |

| IL-6, IL-8, IL-10, IL-13, TNF-α | Human Cord Blood-Derived Mast Cells | Rupatadine (25 µM) inhibited IgE-mediated release of these cytokines. | medchemexpress.com |

Modulation of Inflammatory Cell Activities

Rupatadine's anti-inflammatory effects extend to its ability to modulate the activity of various inflammatory cells, including mast cells, eosinophils, and neutrophils.

Mast Cells: Rupatadine has been shown to inhibit the degranulation of mast cells, a critical event in the allergic inflammatory cascade that leads to the release of histamine and other mediators. researchgate.netnih.govpreprints.org This inhibition has been observed in response to both immunological and non-immunological stimuli in various preclinical models, including rat peritoneal mast cells and sensitized dog mast cells. researchgate.net

Eosinophils: A key feature of allergic inflammation is the recruitment and activation of eosinophils. Preclinical studies have demonstrated that rupatadine can effectively inhibit eosinophil chemotaxis, the directed migration of these cells to inflammatory sites. researchgate.netresearchgate.netnih.gov Specifically, rupatadine has been shown to inhibit eotaxin-induced human eosinophil chemotaxis at concentrations between 10 and 100 nM. tandfonline.com

Neutrophils: Rupatadine also modulates the activity of neutrophils. It has been found to inhibit PAF- and LTB4-induced human neutrophil chemotaxis. tandfonline.com In comparative models, rupatadine was more effective in this inhibition than other antihistamines like cetirizine, fexofenadine, loratadine, and mizolastine. tandfonline.com

Table 2: Preclinical Research on Rupatadine's Modulation of Inflammatory Cell Activity

| Inflammatory Cell | Activity Modulated | Preclinical Model | Key Findings | Reference(s) |

|---|---|---|---|---|

| Mast Cells | Degranulation | Sensitized Dog Mast Cells | Rupatadine blocked isolated mast cell degranulation. | tandfonline.com |

| Eosinophils | Chemotaxis | Human Eosinophils | Rupatadine (10-100 nM) inhibited eotaxin-induced chemotaxis. | tandfonline.com |

| Neutrophils | Chemotaxis | Human Neutrophils | Rupatadine inhibited PAF- and LTB4-induced chemotaxis more effectively than other antihistamines. | tandfonline.comguidetopharmacology.org |

Research into Other Related Biological Pathways (e.g., GPCR, Neuronal Signaling, Autophagy)

Beyond its direct anti-inflammatory effects, preclinical research has explored rupatadine's influence on broader biological pathways, including G-protein coupled receptor (GPCR) signaling, neuronal signaling, and autophagy.

G-Protein Coupled Receptors (GPCRs): Rupatadine's primary mechanism of action involves the antagonism of two key GPCRs: the histamine H1 receptor and the PAF receptor. frontiersin.orgmedchemexpress.comacs.orgimrpress.com Its high affinity for the H1 receptor has been demonstrated in various in vitro and in vivo models. tandfonline.com The dual antagonism of both histamine and PAF receptors is a distinguishing feature of rupatadine and is believed to contribute to its broad anti-allergic and anti-inflammatory efficacy. researchgate.netresearchgate.net Recent research has also delved into the structure-kinetics relationship of rupatadine at the H1R, revealing a long residence time at the receptor. nih.gov

Neuronal Signaling: While less extensively studied than its inflammatory and GPCR-related effects, some preclinical evidence suggests that rupatadine may have an impact on neuronal signaling, particularly in the context of neuroinflammation. researchgate.net Its ability to cross the blood-brain barrier is limited, which is a desirable characteristic for a non-sedating antihistamine. researchgate.netmedchemexpress.com However, its anti-inflammatory properties, including the inhibition of inflammatory mediators, could indirectly affect neuronal pathways in conditions where inflammation plays a role.

Autophagy: Emerging preclinical evidence suggests that rupatadine can modulate the process of autophagy, a cellular self-cleaning mechanism that is crucial for maintaining cellular homeostasis. medchemexpress.com In a study on pulmonary fibrosis in rodents, rupatadine treatment was found to restore autophagic flux and reduce the accumulation of p62, a marker of impaired autophagy. medchemexpress.com This modulation of autophagy was associated with a decrease in cellular senescence. medchemexpress.com Another study indicated that rupatadine could be an inducer of autophagy.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Rupatadine-d6 (D-tartrate) |

| Rupatadine |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-6 (IL-6) |

| Interleukin-8 (IL-8) |

| Interleukin-10 (IL-10) |

| Interleukin-13 (IL-13) |

| Desloratadine |

| Levocetirizine |

| Fexofenadine |

| Loratadine |

| Cetirizine |

| Mizolastine |

| Platelet-Activating Factor (PAF) |

| Leukotriene B4 (LTB4) |

| Eotaxin |

| Histamine |

| p62 |

| Pirfenidone |

| Wortmannin |

Advanced Research and Future Directions in Rupatadine D6 D Tartrate Studies

Computational Chemistry and Molecular Modeling for Predicting Isotope Effects

Computational chemistry has become an indispensable tool for predicting the impact of isotopic substitution on the physicochemical properties and metabolic fate of drug candidates. In the context of Rupatadine-d6, molecular modeling techniques are employed to forecast the deuterium (B1214612) kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when a hydrogen atom in a reactant is replaced by deuterium. researchgate.netresearchgate.net The C-D bond is stronger and vibrates at a lower frequency than a C-H bond, meaning it requires more energy to be broken. This difference can slow down reactions where C-H bond cleavage is the rate-determining step, a common occurrence in drug metabolism. researchgate.netacs.org

Modern computational methods provide detailed insights into how deuteration affects reaction mechanisms. rsc.org Techniques such as Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) protocols are used to model transition states and calculate the energy barriers for reactions. rsc.orgnih.gov These models can predict which positions on the Rupatadine (B1662895) molecule are most susceptible to metabolism and where deuteration would have the most significant impact on slowing this process. nih.gov

For instance, molecular docking simulations can help identify the primary sites of interaction between Rupatadine and metabolic enzymes, such as those in the Cytochrome P450 (CYP) family. researchgate.netnih.gov By analyzing the binding pose and the proximity of specific C-H bonds to the enzyme's active site, researchers can pinpoint locations for strategic deuteration. nih.gov Subsequent KIE predictions can then quantify the potential reduction in the rate of metabolism. researchgate.netacs.org These computational predictions are crucial for guiding the synthesis of deuterated analogues like Rupatadine-d6, optimizing for enhanced metabolic stability while preserving the desired pharmacological activity. researchgate.net However, it is noted that while modeling can predict the possibility for an isotope effect, the actual impact on intrinsic clearance must be confirmed through in-vitro experiments. researchgate.netnih.gov

Table 1: Computational Methods for Predicting Isotope Effects

| Computational Method | Application in Deuterated Drug Research | Key Insights Provided |

|---|---|---|

| Quantum Mechanics (QM) | Calculation of vibrational frequencies and zero-point energies of C-H vs. C-D bonds. | Quantitative prediction of primary KIEs. |

| Density Functional Theory (DFT) | Modeling of electron density to predict reaction pathways and transition state structures. researchgate.net | Accurate energy profiles for metabolic reactions. |

| Molecular Docking | Simulating the binding of a drug molecule (e.g., Rupatadine) to a target enzyme (e.g., CYP3A4). researchgate.netnih.gov | Identification of metabolic "hotspots" for deuteration. |

| QM/MM Hybrid Methods | Studying enzymatic reactions where the active site is treated with QM and the surrounding protein with MM. rsc.org | Detailed analysis of drug-enzyme interactions and the influence of the protein environment on the KIE. |

Integration of Deuterated Standards in Proteomic and Metabolomic Investigations

In the fields of proteomics and metabolomics, which involve the large-scale study of proteins and small-molecule metabolites, accurate quantification is paramount. Deuterated compounds like Rupatadine-d6 (D-tartrate) serve as ideal internal standards for quantitative analyses using mass spectrometry (MS) and liquid chromatography (LC). veeprho.commdpi.com

When analyzing complex biological samples such as plasma, urine, or tissue extracts, matrix effects can interfere with the measurement of the target analyte (the non-deuterated drug). medrxiv.orgmedrxiv.org An internal standard is a compound added to a sample in a known amount before processing to help correct for any loss of analyte during sample preparation and analysis. nih.gov

Rupatadine-d6 is an ideal internal standard for Rupatadine quantification because it is chemically identical to the analyte but has a different mass due to the presence of deuterium atoms. veeprho.com This means it co-elutes with Rupatadine during chromatography and experiences nearly identical ionization efficiency and matrix effects in the mass spectrometer. mdpi.com However, because of its higher mass, the signal from Rupatadine-d6 can be distinguished from that of the native Rupatadine. By comparing the signal intensity of the analyte to the known concentration of the internal standard, researchers can achieve highly accurate and precise quantification, even at very low concentrations. veeprho.commdpi.com This technique, known as stable isotope dilution analysis, is the gold standard for quantitative mass spectrometry. nih.gov

The use of deuterated standards is critical for:

Therapeutic Drug Monitoring (TDM): Precisely measuring drug concentrations in patients to optimize treatment. medchemexpress.com

Pharmacokinetic (PK) Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. veeprho.comsymeres.com

Metabolite Identification: Aiding in the structural elucidation of drug metabolites. symeres.com

Bioequivalence Studies: Comparing the bioavailability of different formulations of a drug.

Table 2: Applications of Deuterated Standards in Bioanalysis

| Research Area | Purpose of Deuterated Standard | Analytical Technique |

|---|---|---|

| Proteomics | Quantification of post-translational modifications or protein turnover. | LC-MS/MS |

| Metabolomics | Absolute quantification of endogenous metabolites and xenobiotics (drugs). medrxiv.orgmedrxiv.org | LC-MS/MS, GC-MS |

| Pharmacokinetics | Accurate measurement of drug and metabolite concentrations in biological fluids over time. veeprho.com | LC-MS/MS |

| Clinical Chemistry | Quantification of biomarkers for disease diagnosis and monitoring. mdpi.com | LC-MS/MS |

Novel Applications in Drug Formulation and Delivery System Characterization

The development of advanced drug delivery systems aims to improve therapeutic efficacy, reduce side effects, and enhance patient compliance. mdpi.com Formulations such as oral fast-dissolving films, taste-masked microparticles, and sustained-release carriers are being developed for antihistamines like Rupatadine. mdpi.comresearchgate.net Characterizing the performance of these complex formulations requires highly sensitive and specific analytical methods.

Rupatadine-d6 (D-tartrate) plays a crucial role in this area. By using it as an internal standard in bioanalytical methods, formulation scientists can accurately assess key performance attributes of new Rupatadine delivery systems. veeprho.commedchemexpress.com For example, it can be used to precisely measure the rate and extent of drug release from a sustained-release matrix in vitro or to determine the bioavailability of Rupatadine from an oral fast-dissolving film in vivo. researchgate.net The accuracy afforded by stable isotope dilution assays is essential for comparing different formulations and for ensuring they meet regulatory standards for bioequivalence.

A key advantage of using a deuterated compound like Rupatadine-d6 is its function as a tracer. assumption.edu Because it can be distinguished from the non-deuterated drug by its mass, it allows scientists to "follow the molecule" through complex biological systems or manufacturing processes. symeres.comassumption.edu

In the context of advanced drug delivery, Rupatadine-d6 can be incorporated into a formulation to track its fate. For instance, in studies of nanoparticle-based delivery systems, deuterated Rupatadine could help determine how much of the drug remains encapsulated versus how much is released over time. In pharmacokinetic studies, administering the deuterated version allows for the precise tracking of the drug's journey through the body, from absorption into the bloodstream to its distribution to various tissues and eventual elimination. veeprho.comsymeres.com This traceability is invaluable for understanding how a specific formulation influences the drug's disposition and for optimizing the design of next-generation drug delivery systems. medchemexpress.com

Development of Predictive Models for Drug Long-Term Stability based on Deuterated Impurity Standards

Ensuring the long-term stability of a drug product is a critical aspect of pharmaceutical development and is required by regulatory agencies. acs.org Stability studies involve storing a drug under various conditions of temperature and humidity and monitoring the formation of degradation products, or impurities, over time. acs.orgnih.gov These studies can be lengthy and costly.

The use of deuterated impurity standards offers a path toward developing predictive models for drug stability. Impurities in Rupatadine formulations can arise from degradation or synthesis-related processes, with desloratadine (B1670295) being a known potential impurity. venkatasailifesciences.comscholarsresearchlibrary.com By synthesizing deuterated versions of known Rupatadine impurities, highly sensitive and specific stability-indicating analytical methods, typically using RP-HPLC, can be developed. nih.govscholarsresearchlibrary.com

These deuterated standards allow for the precise quantification of impurity formation at very low levels. aquigenbio.com Researchers can conduct forced degradation studies, where the drug is exposed to harsh conditions (e.g., acid, base, oxidation, light, heat) to accelerate the degradation process. nih.gov By accurately measuring the rates of formation of specific impurities under these stressed conditions using deuterated standards, kinetic models can be built. These models can then be used to predict the long-term stability of the drug product under normal storage conditions, potentially shortening development timelines. acs.org This approach is a key component of the Quality by Design (QbD) framework in pharmaceutical manufacturing.

Table 3: Common Impurities of Rupatadine

| Impurity Name | Type |

|---|---|

| Rupatadine Fumarate (B1241708) - Impurity A | Process/Degradation |

| Rupatadine Fumarate - Impurity B | Process/Degradation |

| Rupatadine Fumarate - Impurity C | Process/Degradation |

| Rupatadine N-Oxide | Metabolite/Degradation |

| Desloratadine | Metabolite/Degradation |

Source: venkatasailifesciences.comscholarsresearchlibrary.compharmaffiliates.com

Exploration of Deuterium-Induced Pharmacological Differences at the Molecular Level

Replacing hydrogen with deuterium can do more than just alter metabolism; it can subtly change the pharmacology of a drug at the molecular level. nih.govcdnsciencepub.com This phenomenon, known as the deuterium isotope effect, stems from the stronger C-D bond, which can influence a drug's interaction with its biological targets. frontiersin.org

For Rupatadine, which acts as an antagonist at both histamine (B1213489) H1 and PAF receptors, deuteration could potentially modify its binding affinity or receptor residence time. nih.govmedchemexpress.com Receptor residence time—how long a drug remains bound to its target—is increasingly recognized as a key determinant of a drug's duration of action and in vivo efficacy. acs.org Studies have shown that Rupatadine itself has a long residence time at the H1 receptor. acs.org It is plausible that the conformational rigidity imparted by deuterium substitution could influence the kinetics of binding and dissociation from its receptors. A longer residence time for Rupatadine-d6 could translate into a more prolonged pharmacological effect compared to its non-deuterated counterpart.

Furthermore, the primary pharmacological impact of deuteration is often seen in metabolism. cdnsciencepub.com Rupatadine is metabolized extensively by the cytochrome P450 enzyme CYP3A4. researchgate.net Deuterating the sites on the molecule that are most susceptible to CYP3A4-mediated oxidation can significantly slow down its metabolic clearance. researchgate.net This can lead to:

Prolonged half-life: The drug remains in the body for a longer period.

Altered metabolite profile: The formation of certain metabolites, such as desloratadine, may be reduced, potentially leading to an improved side effect profile. nih.gov

These deuterium-induced changes can transform a drug's pharmacokinetic profile, potentially leading to improved efficacy, better tolerability, or a more convenient dosing regimen, as demonstrated by the FDA-approved deuterated drug, deutetrabenazine. acs.orgresearchgate.net Exploring these potential differences for Rupatadine-d6 is a promising avenue for future research.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| Rupatadine |

| Rupatadine-d6 (D-tartrate) |

| Rupatadine Fumarate |

| Rupatadine-d4 Fumarate |

| Desloratadine |

| Levocetirizine |

| Fexofenadine |

| Deutetrabenazine |

| Tetrabenazine |

| Histamine |

| Platelet-Activating Factor (PAF) |

| Ethylcellulose |

| Mannitol |

| Formic acid |

| Acetonitrile |

| Sodium acetate (B1210297) |

| Glacial acetic acid |

| Methanol (B129727) |

| Water |

| Deuterium oxide (D2O) |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Rupatadine-d6 (D-tartrate) in biological matrices?